molecular formula C14H20N2O2 B1412731 (3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate CAS No. 1932027-48-9

(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B1412731
CAS No.: 1932027-48-9
M. Wt: 248.32 g/mol
InChI Key: IVXCIGPEHNCVPW-WCQYABFASA-N
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Description

(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of (3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate can be achieved through the Mitsunobu reaction. This reaction involves the use of a phosphine and an azodicarboxylate to convert alcohols into esters, ethers, and other compounds. The reaction conditions typically include the use of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in an aprotic solvent such as tetrahydrofuran (THF).

Chemical Reactions Analysis

(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, leading to the formation of various substituted derivatives.

Scientific Research Applications

(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s piperidine structure makes it a valuable tool in the study of biological systems and enzyme interactions.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate: This compound has a similar piperidine structure but with a tert-butyl group instead of a benzyl group.

    3-amino-5-methylisoxazole: Although structurally different, this compound shares some chemical properties and reactivity with this compound.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

benzyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-7-13(15)9-16(8-11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXCIGPEHNCVPW-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 2
(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate
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(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 4
(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 5
(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 6
(3R,5S)-benzyl 3-amino-5-methylpiperidine-1-carboxylate

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